N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a trifluoromethyl group, and a thiazole ring
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-20(13(21)10-8-24-14(19-10)15(16,17)18)6-9-7-22-11-4-2-3-5-12(11)23-9/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWNKQXLUWEAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)C3=CSC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane.
Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting 2-aminothiazole with a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Coupling Reactions: The benzodioxin and thiazole intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also be used in the development of new biochemical assays.
Medicine
Medically, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or electronic materials with unique conductive properties.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide exerts its effects is likely multifaceted. The benzodioxin ring can interact with aromatic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The thiazole ring can participate in hydrogen bonding and other non-covalent interactions, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,3-dimethoxyphenyl)acetamide: Similar in structure but with different substituents on the aromatic ring.
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)benzamide: Similar but with a benzamide instead of a thiazole ring.
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can significantly enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
